molecular formula C19H22ClN3S B10864589 4-(3-chlorophenyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide

4-(3-chlorophenyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide

Cat. No.: B10864589
M. Wt: 359.9 g/mol
InChI Key: SUQIYNPRSTZLLP-UHFFFAOYSA-N
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Description

4-(3-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethylphenyl group attached to a tetrahydropyrazinecarbothioamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and dimethylphenyl precursors, which are then subjected to a series of reactions to form the tetrahydropyrazinecarbothioamide core. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The reaction conditions are carefully controlled to optimize the efficiency and safety of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

4-(3-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-N-(2,5-dimethylphenyl)pyrazinecarbothioamide
  • 4-(3-Chlorophenyl)-N-(2,5-dimethylphenyl)tetrahydro-1(2H)-pyrazinecarboxamide

Uniqueness

Compared to similar compounds, 4-(3-CHLOROPHENYL)-N-(2,5-DIMETHYLPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE exhibits unique chemical properties due to the presence of both chlorophenyl and dimethylphenyl groups

Properties

Molecular Formula

C19H22ClN3S

Molecular Weight

359.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-(2,5-dimethylphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C19H22ClN3S/c1-14-6-7-15(2)18(12-14)21-19(24)23-10-8-22(9-11-23)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3,(H,21,24)

InChI Key

SUQIYNPRSTZLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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